molecular formula C15H14FNO3 B270762 N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

Cat. No. B270762
M. Wt: 275.27 g/mol
InChI Key: SWDJJOROGFXGIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a synthetic compound that can be synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-2-fluorobenzamide is not fully understood. However, it is believed to exert its effects by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been found to bind to the sigma-1 receptor, which is involved in various physiological processes such as pain perception, mood regulation, and memory formation.
Biochemical and Physiological Effects:
N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has been found to have various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a mechanism that is commonly used in cancer treatment. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that play a role in the development of inflammation. Moreover, it has been found to enhance the release of certain neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes such as mood regulation and pain perception.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has several advantages and limitations for lab experiments. One of the advantages is its high potency, which allows for the use of lower concentrations in experiments. Another advantage is its stability, which allows for long-term storage without degradation. However, one of the limitations is its limited solubility in water, which can affect its bioavailability and limit its use in certain experiments. Another limitation is its potential toxicity, which requires careful handling and safety precautions.

Future Directions

N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has potential future directions in various fields of scientific research. One of the future directions is its use as a potential anticancer agent, as it has shown promising results in inhibiting the growth of cancer cells in vitro. Another future direction is its use as a potential anti-inflammatory agent, as it has shown promising results in reducing inflammation in animal models. Moreover, its potential as a diagnostic tool for imaging of the central nervous system can be explored further. Furthermore, its mechanism of action can be studied further to understand its effects on different physiological processes and identify potential therapeutic targets.

Synthesis Methods

N-(2,5-dimethoxyphenyl)-2-fluorobenzamide can be synthesized using different methods. One of the commonly used methods is the reaction of 2-fluorobenzoic acid with 2,5-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(2,5-dimethoxyphenyl)-2-fluorobenzamide as a white solid with a yield of up to 50%.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-fluorobenzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its anti-inflammatory properties, as it has been found to reduce inflammation in animal models. Moreover, it has been studied for its potential as a diagnostic tool for imaging of the central nervous system.

properties

Product Name

N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

Molecular Formula

C15H14FNO3

Molecular Weight

275.27 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-fluorobenzamide

InChI

InChI=1S/C15H14FNO3/c1-19-10-7-8-14(20-2)13(9-10)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)

InChI Key

SWDJJOROGFXGIT-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2F

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CC=C2F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.